

# Application Notes and Protocols: Levosimendan In Vitro Cardiomyocyte Contractility Assay

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## Compound of Interest

Compound Name: Levosimendan

Cat. No.: B1675185

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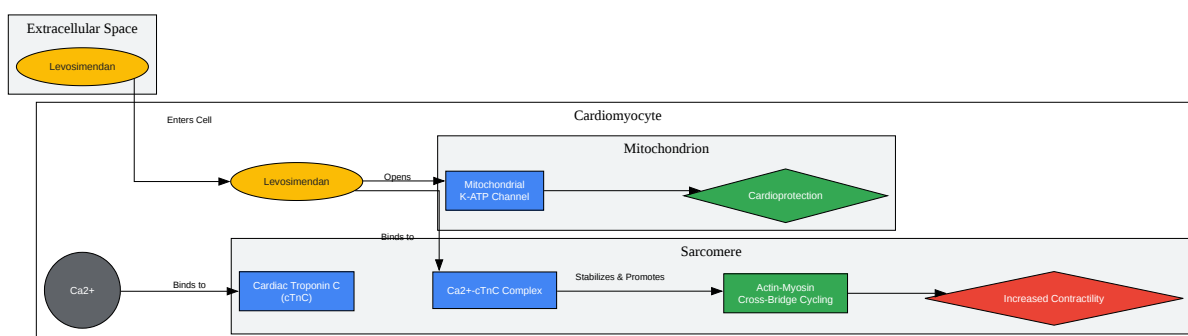
## Introduction

**Levosimendan** is a calcium-sensitizing inotropic agent used in the treatment of acute decompensated heart failure.[1][2] Its primary mechanism of action involves binding to cardiac troponin C (cTnC) in a calcium-dependent manner.[3][4][5] This interaction stabilizes the Ca<sup>2+</sup>-bound conformation of troponin C, enhancing the sensitivity of the myofilaments to calcium and thereby increasing myocardial contractility without a significant increase in intracellular calcium concentration or myocardial oxygen consumption.[2][3][6] Additionally, **Levosimendan** exhibits vasodilatory effects by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[1]

These application notes provide a detailed protocol for assessing the in vitro effects of **Levosimendan** on the contractility of isolated adult ventricular cardiomyocytes. The protocol covers cardiomyocyte isolation, contractility measurement, and data analysis, providing a framework for researchers to evaluate the efficacy and potency of **Levosimendan** and other inotropic compounds.

## Signaling Pathway of Levosimendan in Cardiomyocytes

**Levosimendan**'s primary mechanism of action in cardiomyocytes is the sensitization of the contractile machinery to calcium. During systole, as intracellular calcium levels rise, **Levosimendan** binds to the N-terminal domain of cardiac troponin C. This binding stabilizes the troponin C molecule, prolonging the effect of calcium on the contractile proteins and leading to an increase in the force of contraction. This mechanism is distinct from traditional inotropes that increase intracellular calcium concentration, which can lead to arrhythmias and increased myocardial oxygen demand. **Levosimendan** also has cardioprotective effects through the opening of mitochondrial K-ATP channels.



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**Levosimendan's** mechanism of action in a cardiomyocyte.

## Experimental Protocol

This protocol outlines the isolation of adult ventricular cardiomyocytes and the subsequent measurement of their contractile response to **Levosimendan**.

## Part 1: Isolation of Adult Ventricular Cardiomyocytes

This procedure is adapted from standard enzymatic digestion protocols.<sup>[7][8]</sup>

### Materials:

- Perfusion Buffer: Calcium-free Tyrode's solution containing (in mM): 137 NaCl, 5.4 KCl, 1 MgCl<sub>2</sub>, 10 glucose, 10 HEPES, pH 7.4.
- Digestion Buffer: Perfusion buffer supplemented with 1 mg/mL collagenase type II and 0.1 mg/mL protease type XIV.
- Stop Buffer: Perfusion buffer supplemented with 10% fetal bovine serum (FBS) and 1.25 mM CaCl<sub>2</sub>.
- Krebs-Henseleit Buffer: Containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH<sub>2</sub>PO<sub>4</sub>, 1.2 MgSO<sub>4</sub>, 25 NaHCO<sub>3</sub>, 11 glucose, and 1.2 CaCl<sub>2</sub>, gassed with 95% O<sub>2</sub>/5% CO<sub>2</sub>.

### Procedure:

- Anesthetize the animal (e.g., adult rat or mouse) according to approved institutional guidelines.
- Excise the heart and immediately cannulate the aorta on a Langendorff apparatus.
- Retrogradely perfuse the heart with oxygenated Perfusion Buffer at 37°C for 5 minutes to wash out the blood.
- Switch the perfusion to the Digestion Buffer and perfuse for 15-20 minutes, or until the heart becomes flaccid.
- Detach the heart from the cannula, remove the atria, and gently mince the ventricular tissue in Stop Buffer.
- Gently triturate the minced tissue with a pipette to release individual cardiomyocytes.
- Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

- Allow the cardiomyocytes to settle by gravity for 10-15 minutes.
- Carefully remove the supernatant and resuspend the cells in Krebs-Henseleit Buffer.
- Gradually increase the calcium concentration in the buffer to 1.2 mM.
- The isolated cardiomyocytes should be rod-shaped with clear striations.

## Part 2: Cardiomyocyte Contractility Assay

This part of the protocol utilizes a video-based edge-detection system for measuring sarcomere shortening.<sup>[9]</sup>

Materials:

- Isolated adult ventricular cardiomyocytes
- Krebs-Henseleit Buffer
- **Levosimendan** stock solution (in DMSO or other suitable solvent)
- Laminin-coated glass coverslips
- Inverted microscope with a video-based edge-detection system (e.g., IonOptix)
- Field stimulator

Procedure:

- Plate the isolated cardiomyocytes on laminin-coated glass coverslips and allow them to adhere for at least 1 hour.
- Place a coverslip in the perfusion chamber on the stage of the inverted microscope.
- Superfuse the cells with Krebs-Henseleit Buffer at 37°C.
- Pace the cardiomyocytes using the field stimulator at a constant frequency (e.g., 1 Hz).

- Record baseline contractility parameters for at least 5 minutes. Key parameters to measure include:
  - Peak Shortening (PS): The maximal extent of cell shortening.
  - Time-to-Peak (TTP): The time from the stimulus to peak shortening.
  - Time-to-90% Relengthening (TR90): The time from peak shortening to 90% relengthening.
  - Maximal Velocity of Shortening (+dL/dt): The maximum rate of contraction.
  - Maximal Velocity of Relengthening (-dL/dt): The maximum rate of relaxation.
- Prepare a series of **Levosimendan** dilutions in Krebs-Henseleit Buffer. A typical concentration range for in vitro studies is 0.01  $\mu\text{M}$  to 10  $\mu\text{M}$ .[\[10\]](#)
- Introduce the lowest concentration of **Levosimendan** into the perfusion chamber and allow it to equilibrate for 5-10 minutes.
- Record the contractility parameters for at least 5 minutes.
- Repeat steps 7 and 8 for each concentration of **Levosimendan** in a cumulative or non-cumulative manner.
- After the highest concentration, perform a washout with Krebs-Henseleit Buffer to assess the reversibility of the effects.

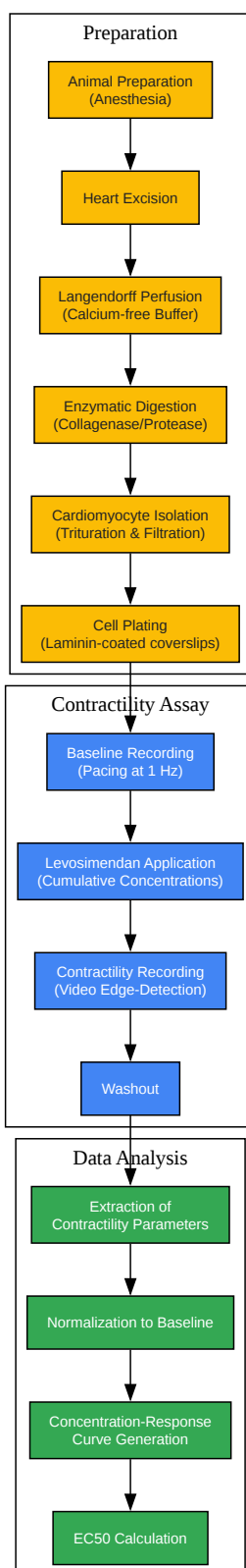
## Part 3: Data Analysis

- Analyze the recorded contractility data using appropriate software (e.g., IonSoft).
- For each cell, average the contractility parameters at baseline and for each **Levosimendan** concentration.
- Normalize the data to the baseline values to determine the percentage change in contractility.

- Generate concentration-response curves by plotting the percentage change in a contractility parameter (e.g., peak shortening) against the **Levosimendan** concentration.
- Calculate the EC50 value, which is the concentration of **Levosimendan** that produces 50% of the maximal response.

## Experimental Workflow

The following diagram illustrates the overall workflow for the **Levosimendan** in vitro cardiomyocyte contractility assay.



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## References

- 1. Levosimendan: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of levosimendan on cardiac remodeling and cardiomyocyte apoptosis in hypertensive Dahl/Rapp rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Levosimendan in Cardiogenic Shock | ECR Journal [ecrjournal.com]
- 7. Isolation of cardiac myocytes and measurement of myocyte shortening [protocols.io]
- 8. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contractility assessment in enzymatically isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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